{1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3-piperidinyl}methanol -

{1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3-piperidinyl}methanol

Catalog Number: EVT-3988261
CAS Number:
Molecular Formula: C16H27NO
Molecular Weight: 249.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-dodecan/tetradecanamido-N,N-dimethylpropan-1-aminium Bromide

    Compound Description: This entry refers to two compounds, one containing a lauric acid fragment (Compound 10) and the other a myristic acid fragment (Compound 11). Both were synthesized and characterized using spectroscopic techniques like NMR and mass spectrometry []. Notably, they displayed bactericidal activity against S. aureus comparable to miramistin. Compound 10 exhibited significantly higher activity against P. aeruginosa. In contrast, Compound 11 showed pronounced antifungal activity, exceeding that of miramistin [].

N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene/ane-2-carboxamido)-N,N-dimethylpropan-1-aminium Bromide

    Compound Description: This entry again refers to two related compounds, synthesized from (-)-cis-myrtanic and (-)-myrtenic acids []. These compounds incorporate two bulky bicyclic terpene fragments. Despite possessing a quaternary ammonium moiety, their antimicrobial activity was moderate against S. aureus and E. coli []. Their antifungal activity was low against Candida but comparable to fluconazole against filamentous fungi [].

(1S,5S)-4-Alkyl-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-ones

    Compound Description: This refers to a series of compounds, including (-)-verbenone (6a) and its C(4)-alkyl homologs (6b-f). These compounds are synthesized from (1R,5S)-(+)-nopinone []. Importantly, (-)-verbenone (6a) and one of its homologs were further used to synthesize chiral building blocks like (4R,5R)-1-acetoxy-4-isopropenyl-5-methyl-5-vinyl-1-cyclohexene, which are valuable intermediates in asymmetric synthesis, including the formal synthesis of sesquiterpenes like (-)-β-elemenone and (-)-eleman-8β,12-olide [].

Cannabidiol (CBD)

    Compound Description: CBD is a phytocannabinoid known for its anti-inflammatory properties []. Studies demonstrate that CBD can modulate microglial cell function in vitro and exhibit beneficial effects in an in vivo model of Alzheimer's disease []. This suggests that CBD, being non-psychoactive, may hold therapeutic potential for neurological diseases [].

    Relevance: While CBD doesn't directly share the same core structure as {1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3-piperidinyl}methanol, its relevance stems from its comparison with other cannabinoids in modulating microglial cell function []. One such cannabinoid is HU-308, which contains the 6,6-dimethylbicyclo[3.1.1]heptane system, a key structural feature in {1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3-piperidinyl}methanol. This comparison within the context of Alzheimer's disease research indirectly links CBD to the target compound through their shared investigation in modulating microglial activity, a crucial aspect of neuroinflammation.

HU-308 ((+)-(1aH,3H,5aH)-4-[2,6-Dimethoxy-4-(1,1-dimethylheptyl)phenyl]-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbinol)

    Compound Description: HU-308 is a CB2-selective agonist. It was found to have a protective role against heart injuries such as acute myocardial infarction and ischemia-reperfusion injury in animal models. It was also found that HU-308 significantly decreased infarct size and levels of reactive oxygen species and tumor necrosis factor-α [].

3β,8α,13-Trihydroxypolypoda-14-methoxy-14-methyl-17,21-diene

    Compound Description: Isolated from the methanolic extract of Mastic (Pistacia lentiscus) [], this compound is noteworthy for being a novel structure. It exhibited significant in vitro cytotoxicity against the human lung cancer cell line A549 [].

(1R,5S)-N-{[1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-N-[2-(cyclohexylamino)-2–oxoethyl]-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxamide (Compound 3b)

    Compound Description: This compound, synthesized via Ugi-4CR and subsequent modifications, exhibited significant cytotoxicity against human gastric, breast, and colon adenocarcinoma cell lines []. Notably, it showed selectivity in its action, sparing human dermal fibroblast cells []. Additionally, Compound 3b demonstrated cytotoxicity specifically in actively proliferating CD4+ T cells without affecting non-proliferating T cells []. This selectivity profile marks it as a promising candidate for anticancer therapy.

VUF11211 [(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide]

    Compound Description: VUF11211 is a small-molecule inverse agonist of the chemokine receptor CXCR3 [, ]. It is a piperazinyl-piperidine derivative that has been radiolabeled to create [3H]VUF11211 for use in radioligand binding studies. This radiolabeled form shows high affinity for CXCR3 and has been used to study the pharmacology of various CXCR3 compounds, including antagonists, agonists, and VUF11211 analogs [, ].

    Relevance: VUF11211 is relevant because it was used alongside other CXCR3 ligands, including VUF11418, in characterizing the binding properties of the CXCR3 receptor [, ]. VUF11418, like {1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3-piperidinyl}methanol, features the 6,6-dimethylbicyclo[3.1.1]hept-2-en-2-ylmethyl moiety. Despite their structural differences, the shared research context of CXCR3 modulation indirectly links VUF11211 to the target compound.

VUF11418 [1-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-N-((2′-iodobiphenyl-4-yl)methyl)-N,N-dimethylmethanaminium Iodide]

    Compound Description: VUF11418 is a CXCR3 agonist. It has been used in research investigating the pharmacological characteristics of the chemokine receptor CXCR3, specifically its binding affinity and kinetic properties [, ].

Pinane-thromboxane A2 (PTA2, [1a,2β(Z),3a(1E,3R*),5a]-7-[3-Hydroxy-1-octenyl-6,6-dimethylbicyclo[3.1.1]hept-2-yl]-5-heptenoic Acid)

    Compound Description: PTA2 is a synthetic analog of thromboxane A2 (TxA2), a potent mediator of platelet aggregation and vasoconstriction []. Unlike the unstable TxA2, PTA2 exhibits remarkable stability []. It functions as a selective inhibitor, targeting coronary artery constriction induced by stable prostaglandin endoperoxide analogs, stabilizing liver lysosomes, and inhibiting platelet aggregation at varying concentrations []. PTA2 also inhibits thromboxane synthetase without affecting prostacyclin synthetase, setting it apart from other prostaglandins like PGI2 and PGD2 []. This unique biochemical profile makes PTA2 a promising candidate for antithrombotic therapy.

(1R,4R,6S)-6-(Dibromoaluminio)-7-(methoxymethyl)menth-2-ene

    Compound Description: This organoaluminum compound is a key intermediate in the stereoselective synthesis of various trans-7-(methoxymethyl)menth-2-ene hydroxy- and oxo-derivatives []. Its preparation involves the hydroalumination of 2-{(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethanol methyl ether with the LiAlH4·3AlBr3 system, highlighting its significance in synthesizing chiral menthane derivatives.

Properties

Product Name

{1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-3-piperidinyl}methanol

IUPAC Name

[1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]piperidin-3-yl]methanol

Molecular Formula

C16H27NO

Molecular Weight

249.39 g/mol

InChI

InChI=1S/C16H27NO/c1-16(2)14-6-5-13(15(16)8-14)10-17-7-3-4-12(9-17)11-18/h5,12,14-15,18H,3-4,6-11H2,1-2H3

InChI Key

PDCQVXFZCJZERL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC=C(C1C2)CN3CCCC(C3)CO)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.